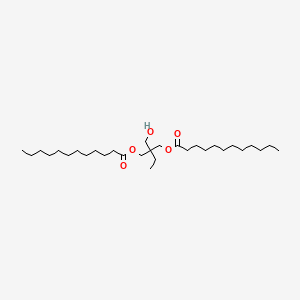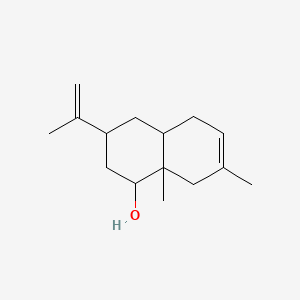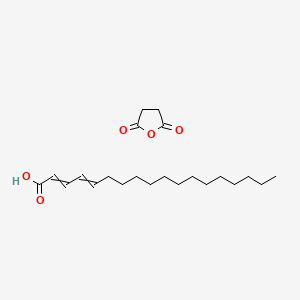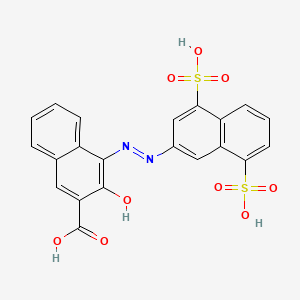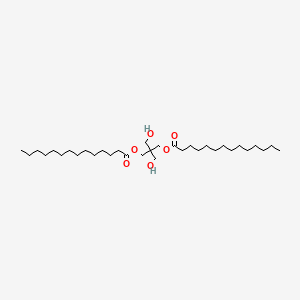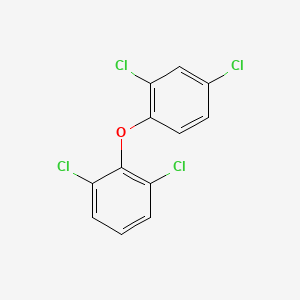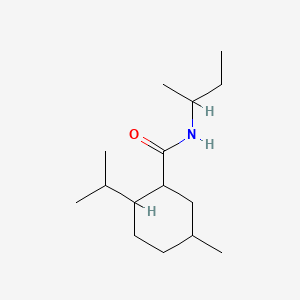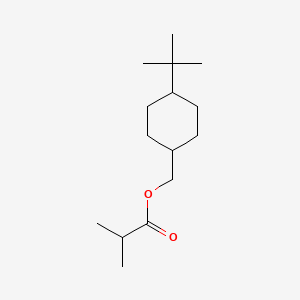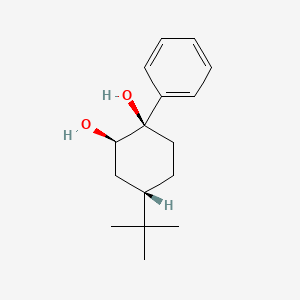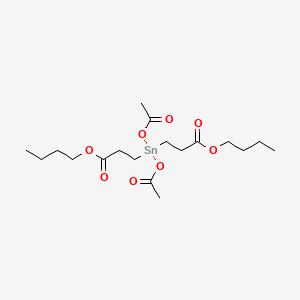
Dibutyl 3,3'-(diacetoxystannylene)dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 3,3’-(diacetoxystannylene)dipropionate is a chemical compound with the molecular formula C18H32O8Sn and a molecular weight of 495.15188 g/mol . It is known for its unique structure, which includes a stannylene (tin-containing) core. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-(diacetoxystannylene)dipropionate typically involves the reaction of dibutyltin oxide with acetic anhydride and propionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and minimize impurities. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3,3’-(diacetoxystannylene)dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tin oxide, while substitution reactions can produce a variety of functionalized tin compounds .
Scientific Research Applications
Dibutyl 3,3’-(diacetoxystannylene)dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism by which dibutyl 3,3’-(diacetoxystannylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, dibutyl 3,3’-(diacetoxystannylene)dipropionate is unique due to its specific structure and reactivity. The presence of both acetoxy and propionate groups provides distinct chemical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
72305-84-1 |
|---|---|
Molecular Formula |
C18H32O8Sn |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
butyl 3-[diacetyloxy-(3-butoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
CLCPQXGGMNMKNX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



